2-(6-(Oxiran-2-yl)hexyl)aziridine
Description
Significance of Aziridine (B145994) and Oxirane Motifs in Contemporary Organic Chemistry
Aziridines and oxiranes, three-membered rings containing nitrogen and oxygen respectively, are prominent structural motifs in modern organic chemistry. wikipedia.orgnih.gov Their significance stems from the inherent ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions with a wide array of nucleophiles. nih.govnih.gov This reactivity allows for the stereospecific introduction of amino and hydroxyl functionalities, which are ubiquitous in biologically active compounds and pharmaceutical drugs. wikipedia.orgnih.gov
The oxirane ring, or epoxide, is a key intermediate in the synthesis of numerous natural products and industrial chemicals, including diols, amino alcohols, and ethers. nih.govrsc.org Similarly, the aziridine ring is a valuable precursor for the synthesis of amines, amino acids, and other nitrogen-containing heterocycles. wikipedia.orgresearchgate.net The ability to activate aziridines for ring-opening reactions makes them powerful tools in the construction of complex nitrogenous molecules. nih.gov
Architectural Features of 2-(6-(Oxiran-2-yl)hexyl)aziridine as a Dual Strained Ring System
The compound this compound presents a unique molecular architecture, featuring both an aziridine and an oxirane ring separated by a flexible hexyl chain. This structure imparts bifunctionality, with two distinct sites for chemical modification.
Key Architectural Features:
Dual Reactivity: The presence of both a nucleophilic/electrophilic aziridine and an electrophilic oxirane allows for selective or simultaneous reactions. The reactivity of each ring can be tuned by the choice of reagents and reaction conditions.
Flexible Linker: The hexyl chain provides flexibility, allowing the molecule to adopt various conformations. This can be advantageous in applications such as the formation of polymers or as a crosslinking agent, where the distance between the reactive ends can be crucial.
Chirality: Both the aziridine and oxirane rings contain stereocenters. The synthesis of specific stereoisomers of this molecule could lead to its use in asymmetric synthesis or as a chiral building block for more complex targets.
A hypothetical synthesis of this compound could involve a multi-step sequence starting from a readily available precursor like 8-bromo-1-octene. Epoxidation of the terminal alkene would yield the oxirane moiety, followed by conversion of the bromide to an amine and subsequent cyclization to form the aziridine ring.
Hypothetical Synthetic Route and Expected Spectroscopic Data:
| Step | Reaction | Reagents | Expected Outcome |
| 1 | Epoxidation | m-CPBA | Formation of 2-(6-bromohexyl)oxirane |
| 2 | Azidation | Sodium Azide (B81097) | Formation of 2-(6-azidohexyl)oxirane |
| 3 | Reduction | Triphenylphosphine, H₂O | Formation of 2-(6-aminohexyl)oxirane |
| 4 | Aziridination | Wenker synthesis conditions | Formation of this compound |
| Spectroscopic Data | Expected Values for this compound |
| ¹H NMR (CDCl₃, ppm) | δ 2.9-3.1 (m, 1H, oxirane CH), 2.7-2.8 (m, 1H, oxirane CH₂), 2.4-2.5 (m, 1H, oxirane CH₂), 2.1-2.3 (m, 1H, aziridine CH), 1.2-1.8 (m, 14H, alkyl chain and aziridine CH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 52.5 (oxirane CH), 47.0 (oxirane CH₂), 35.0 (aziridine CH), 32.0, 29.5, 29.3, 26.5, 25.8 (alkyl chain), 30.0 (aziridine CH₂) |
| IR (cm⁻¹) | 3300-3400 (N-H stretch), 1250 (C-O stretch, epoxide), 850 (epoxide ring breathing) |
| Mass Spec (m/z) | [M+H]⁺ = 170.1545 |
Note: The spectroscopic data are hypothetical and based on typical values for similar structural motifs.
Research Landscape of Aziridine-Oxirane Hybrid Compounds
The study of molecules containing both aziridine and oxirane rings is an active area of research, driven by their potential as bifunctional building blocks. rsc.org Research in this area often focuses on the selective ring-opening of one heterocycle in the presence of the other, leading to the synthesis of highly functionalized molecules. researchgate.netresearchgate.net These hybrid compounds are explored for their applications in polymer chemistry as monomers for the synthesis of functional polyamines and polyethers, and in medicinal chemistry as scaffolds for the development of new therapeutic agents. rsc.orgacs.org The ability to undergo orthogonal reactions, where each ring can be addressed independently, is a particularly sought-after property.
Academic Research Objectives and Scope for this compound
The academic research objectives for a molecule like this compound would likely be centered around exploring its unique bifunctionality. Key research goals would include:
Development of Selective Ring-Opening Protocols: Investigating reaction conditions that allow for the selective opening of either the aziridine or the oxirane ring. This could involve the use of specific catalysts, nucleophiles, or protecting group strategies.
Polymerization Studies: Exploring the use of this compound as a monomer in ring-opening polymerization to create novel polymers with both amine and ether functionalities in the backbone. The properties of these polymers could be tuned by controlling the polymerization conditions.
Synthesis of Complex Molecules: Utilizing the bifunctional nature of the molecule to synthesize more complex structures, such as macrocycles or dendrimers, through controlled sequential reactions.
Applications as a Crosslinking Agent: Investigating its potential as a crosslinking agent for various polymer systems, where the two reactive ends can form covalent bonds with polymer chains, thereby modifying the material's properties.
The scope of research would encompass fundamental studies of its reactivity, the development of new synthetic methodologies, and the exploration of its applications in materials science and organic synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-[6-(oxiran-2-yl)hexyl]aziridine |
InChI |
InChI=1S/C10H19NO/c1(3-5-9-7-11-9)2-4-6-10-8-12-10/h9-11H,1-8H2 |
InChI Key |
KHNCSHCAAOUZFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1)CCCCCCC2CO2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 6 Oxiran 2 Yl Hexyl Aziridine
Retrosynthetic Analysis of the Bifunctional Aziridine-Oxirane System
A retrosynthetic analysis of 2-(6-(oxiran-2-yl)hexyl)aziridine allows for the logical disconnection of the target molecule into simpler, more accessible precursors. The presence of two distinct heterocyclic functionalities, the aziridine (B145994) and the oxirane (epoxide), offers two primary disconnection pathways.
Pathway A involves the initial disconnection of the aziridine ring. This could be envisaged as occurring via an intramolecular cyclization of a corresponding 1,2-amino alcohol or through the addition of a nitrene to an alkene. This pathway leads back to a key intermediate: a long-chain omega-alkenyl epoxide. This intermediate already possesses the required oxirane functionality and a terminal double bond poised for conversion into the aziridine ring.
Pathway B focuses on the disconnection of the oxirane ring first. Standard epoxidation strategies, such as the asymmetric epoxidation of an alkene, would be the forward reaction. This disconnection leads to a different key intermediate: a long-chain omega-alkenyl aziridine. In this scenario, the aziridine ring is formed early in the synthesis, and the terminal alkene is subsequently oxidized to form the epoxide.
Both pathways ultimately converge on a common, non-functionalized precursor: a diene. Specifically, octa-1,7-diene emerges as a logical and commercially available starting material. This simple C8 hydrocarbon contains double bonds at the required positions (1 and 7) for the eventual installation of the aziridine and epoxide functionalities. The synthetic challenge then becomes the selective and stereocontrolled transformation of each double bond into the desired heterocycle without affecting the other.
Stereoselective Aziridine Ring Formation Approaches
The creation of the chiral aziridine ring is a critical step that can be achieved through several established methodologies. The choice of method depends on the desired stereochemistry and the nature of the precursor available from the retrosynthetic strategy.
Intramolecular Cyclization of Amino Alcohol Derivatives
The intramolecular cyclization of 1,2-amino alcohols is a classic and reliable method for forming aziridine rings. This approach typically involves two key variations: the Wenker synthesis and the Gabriel-Cromwell reaction.
The Wenker synthesis involves the conversion of a β-amino alcohol to a sulfate (B86663) ester, which then undergoes base-induced intramolecular cyclization to yield the aziridine. youtube.comwikipedia.org The reaction proceeds via an SN2 mechanism, resulting in inversion of stereochemistry at the carbon bearing the leaving group. wikipedia.orgwikipedia.org While effective, the classical Wenker synthesis often requires harsh conditions, such as high temperatures and strong acids/bases. youtube.comwikipedia.org Milder, modified procedures have been developed to accommodate more sensitive substrates. researchgate.netorganic-chemistry.org
The Gabriel-Cromwell reaction is another approach, starting from α,β-unsaturated carbonyl compounds. researchgate.nettandfonline.comtandfonline.com The process involves bromination of the double bond, elimination of HBr, conjugate addition of a primary amine, and subsequent intramolecular nucleophilic displacement of the remaining bromide to form the aziridine ring. tandfonline.com
| Method | Precursor | Key Reagents | Typical Yield | Reference(s) |
| Wenker Synthesis | β-Amino alcohol | 1. H₂SO₄, heat 2. NaOH | Moderate to Good | wikipedia.orgorganic-chemistry.org |
| Modified Wenker | β-Amino alcohol | 1. ClSO₃H 2. K₂CO₃ or NaOH | Good (70-90%) | researchgate.netorganic-chemistry.org |
| Gabriel-Cromwell | α,β-Unsaturated Ketone/Ester | 1. Br₂ 2. R-NH₂, Et₃N | High (>90%) | researchgate.nettandfonline.com |
Nitrene Addition to Alkenes and Olefin Aziridination
The direct addition of a nitrene or nitrenoid species across a double bond is a powerful and atom-economical method for aziridine synthesis. wikipedia.org This reaction can be catalyzed by various transition metals, with rhodium and copper complexes being particularly prevalent. core.ac.uknih.gov
In this approach, a nitrene precursor, such as a sulfonyl azide (B81097) or an iminoiodinane, is decomposed in the presence of a metal catalyst to generate a reactive metal-nitrene intermediate. This intermediate then transfers the nitrene group to the alkene. acs.org The stereochemistry of the resulting aziridine is often dictated by the catalyst's chiral ligands, allowing for high levels of enantioselectivity. nih.govresearchgate.netresearchgate.net This method is advantageous as it can be applied directly to the terminal alkene of a precursor that already contains the epoxide moiety.
| Catalyst System | Nitrene Source | Alkene Substrate | Enantiomeric Excess (ee) | Reference(s) |
| Rh₂(S-TFPTTL)₄ | TsN₃ (p-Toluenesulfonyl azide) | Styrene | up to 99% | researchgate.net |
| Co(II)-Porphyrin Complex | Fluoroaryl Azides | Styrene | up to 99% | nih.gov |
| Ru(salen)(CO) | TsN₃ | Styrene | up to 98% | researchgate.net |
| Iron-Porphyrin Complex | TsN₃ | Terminal Alkenes | N/A (focus on yield) | core.ac.uk |
Conversion from Oxiranes via Intermediates (e.g., Modified Blum-Ittah Synthesis)
| Step | Reagents | Intermediate/Product | Stereochemistry | Reference(s) |
| 1. Ring Opening | Epoxide, NaN₃ | β-Azido alcohol | SN2 inversion | wikipedia.orgwikiwand.com |
| 2. Cyclization | β-Azido alcohol, PPh₃ | Aziridine | SN2 inversion | chem-station.comresearchgate.net |
Stereoselective Oxirane (Epoxide) Ring Formation Approaches
The formation of the terminal epoxide ring is the other key transformation. Asymmetric epoxidation methods are well-established and provide excellent control over the stereochemistry of the resulting oxirane.
Asymmetric Epoxidation of Alkenes
For a precursor containing a terminal alkene, such as an omega-alkenyl aziridine, asymmetric epoxidation offers a direct route to the desired chiral epoxide. Several powerful methods exist, with the Sharpless and Jacobsen-Katsuki epoxidations being landmark examples.
The Sharpless Asymmetric Epoxidation is specifically designed for allylic alcohols. While the target precursor is a homoallylic system (the double bond is further away), related substrate-controlled epoxidations using vanadium catalysts can be highly effective.
The Jacobsen-Katsuki Asymmetric Epoxidation is more broadly applicable to unfunctionalized cis-alkenes using a manganese-salen catalyst. For terminal alkenes, related catalytic systems have been developed that provide high enantioselectivity. Furthermore, ylide-mediated epoxidation of aldehydes, which can be formed from the terminal alkene via oxidative cleavage, offers another highly enantioselective route to terminal epoxides.
| Method | Catalyst/Reagent | Oxidant | Typical ee | Key Feature |
| Sharpless Epoxidation | Ti(O-i-Pr)₄, DET | t-BuOOH | >95% | For allylic alcohols |
| Jacobsen-Katsuki Epoxidation | Chiral Mn(III)-salen complex | NaOCl | >90% | For unfunctionalized cis-alkenes |
| Ylide-Mediated Epoxidation | Chiral Sulfonium Salts | Aldehyde precursor | >95% | For terminal epoxides from aldehydes |
Halohydrin Cyclization Methodologies
The synthesis of the aziridine moiety in this compound can be conceptually approached via a method analogous to halohydrin cyclization for epoxides. This intramolecular cyclization is a powerful strategy for forming three-membered rings. The process would likely commence from a precursor molecule, such as an 8-amino-1-octen-2-ol derivative.
The key steps in this proposed pathway would be:
Formation of a Halohydrin Analog: The amino alcohol precursor would be treated with a halogenating agent. For instance, reaction with a source of electrophilic bromine (e.g., N-bromosuccinimide in the presence of water) could lead to the formation of a bromo-amino alcohol.
Base-Promoted Cyclization: The subsequent treatment with a strong, non-nucleophilic base would deprotonate the more acidic hydroxyl group, forming an alkoxide. youtube.com This alkoxide would then act as an internal nucleophile, attacking the carbon bearing the halogen in an intramolecular SN2 reaction to form the epoxide ring. youtube.comyoutube.com A similar strategy can be envisioned for the aziridine ring formation, where a protected amine is used. The reaction is generally stereospecific. clockss.org
Alternatively, and more directly for aziridine formation, an amino alcohol can be converted into a haloamine. Intramolecular nucleophilic substitution by the amine's lone pair of electrons would then furnish the aziridine ring. clockss.org The efficiency of this ring closure is high due to the proximity of the reacting groups within the same molecule. youtube.com
Peroxidation Reactions
The introduction of the oxirane (epoxide) ring onto the hexyl chain would typically be achieved through the epoxidation of a terminal alkene. A common and effective method for this transformation is the use of a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org
The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene. libretexts.org This process is stereospecific, meaning that the stereochemistry of the starting alkene dictates the stereochemistry of the resulting epoxide. libretexts.org For a terminal alkene, as would be the case in a precursor to this compound, a racemic mixture of the two enantiomers of the epoxide would be formed unless a chiral epoxidation catalyst is employed.
The general reaction is as follows:
R-CH=CH₂ + m-CPBA → R-CH(O)CH₂ + m-CBA
The choice of solvent is crucial, as protic solvents like water can lead to the opening of the newly formed epoxide ring to form a diol. libretexts.org Therefore, non-aqueous solvents are preferred to isolate the epoxide product. The reaction rates are influenced by the nature of the alkene, with more electron-rich double bonds reacting faster. libretexts.org
Convergent and Divergent Synthesis Strategies for Integrated Aziridine and Oxirane Moieties
The synthesis of a bifunctional molecule like this compound can be approached through either convergent or divergent strategies, each with its own set of advantages. nih.gov
Convergent Synthesis:
A convergent approach involves the independent synthesis of two key fragments, which are then joined together in a final step. nih.gov For the target molecule, this could involve:
Fragment A: Synthesis of a 2-(6-halo-hexyl)aziridine.
Fragment B: Synthesis of a vinyl-containing nucleophile that can displace the halide on Fragment A, followed by epoxidation.
Divergent Synthesis:
A divergent synthesis begins with a common precursor that is sequentially modified to introduce the different functional groups. For this compound, a possible divergent route could start from a diene, such as 1,7-octadiene.
Selective Functionalization: One of the double bonds could be selectively epoxidized or aziridinated.
Second Functionalization: The remaining double bond would then be converted to the other three-membered ring.
This approach offers the advantage of building molecular complexity from a simple starting material.
Chemo- and Regioselective Control in Bifunctional Compound Synthesis
A primary challenge in the synthesis of this compound is achieving chemo- and regioselectivity. This means controlling which part of the molecule reacts and where the new functional groups are introduced.
Chemoselectivity: In a molecule with multiple reactive sites, such as a diene precursor, it is essential to selectively react with one double bond while leaving the other intact. This can often be achieved by using sterically hindered reagents or by exploiting subtle differences in the electronic properties of the reactive sites. For instance, in a molecule containing both an alkene and an alcohol, the choice of oxidizing agent will determine whether the alkene is epoxidized or the alcohol is oxidized.
Regioselectivity: When forming the aziridine or epoxide ring from an unsymmetrical precursor, the position of the ring must be controlled. For example, in the ring-opening of an epoxide by an azide to form an azido (B1232118) alcohol (a precursor to an aziridine), the azide can attack either of the two carbons of the epoxide. clockss.org The regioselectivity of this attack is influenced by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. Similarly, the ring-opening of aziridines can also lead to mixtures of regioisomers, depending on the substrate and reaction conditions. chemrxiv.org
Development of Efficient and Sustainable Synthetic Routes
Modern organic synthesis places a strong emphasis on the development of efficient and sustainable methods. For the synthesis of this compound, several strategies could be employed to improve its green credentials.
Catalysis: The use of catalytic methods, rather than stoichiometric reagents, is a cornerstone of green chemistry. For example, catalytic epoxidation using hydrogen peroxide as the oxidant is a more environmentally benign alternative to using peroxy acids. organic-chemistry.org Similarly, catalytic aziridination reactions are also being developed.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all atoms from the starting materials into the final product. Convergent syntheses often have better atom economy than long, linear sequences.
Green Solvents: The use of environmentally friendly solvents, such as water or supercritical fluids, or even solvent-free conditions, can significantly reduce the environmental impact of a synthesis. beilstein-journals.orgrsc.org
Flow Chemistry: Performing reactions in a continuous flow system can offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to safely handle hazardous intermediates. beilstein-journals.orgnih.gov A flow-batch approach has been successfully used for the sustainable synthesis of functionalized NH-aziridines. beilstein-journals.orgnih.gov
Table of Synthetic Strategies
| Methodology | Description | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Halohydrin Cyclization (Aziridine) | Intramolecular cyclization of a haloamine derivative. | High efficiency due to intramolecular nature. youtube.com | Requires a suitable amino alcohol precursor. |
| Peroxidation (Oxirane) | Epoxidation of a terminal alkene using a peroxy acid. libretexts.org | Well-established and generally high-yielding reaction. | Potential for side reactions like ring-opening in protic solvents. libretexts.org |
| Convergent Synthesis | Joining of two pre-synthesized fragments. nih.gov | Higher overall yield, modularity. nih.gov | Requires the synthesis of two separate fragments. |
| Divergent Synthesis | Sequential functionalization of a common precursor. | Builds complexity from a simple starting material. | Requires excellent chemo- and regiocontrol. |
Reactivity and Mechanistic Studies of 2 6 Oxiran 2 Yl Hexyl Aziridine
Fundamental Reactivity of Three-Membered Heterocycles
Both aziridine (B145994) and oxirane rings are characterized by significant ring strain, a consequence of their acute bond angles which deviate substantially from the ideal tetrahedral angle. This inherent strain, approximately 26-27 kcal/mol for both heterocycles, is the primary driver of their high reactivity, particularly in ring-opening reactions. clockss.org The release of this strain provides a strong thermodynamic driving force for reactions that lead to the formation of more stable, acyclic structures.
Aziridines, the nitrogen-containing analogs of epoxides, exhibit a more complex reactivity profile due to the trivalent nature of the nitrogen atom. mdpi.com The reactivity of the aziridine ring is profoundly influenced by the substituent on the nitrogen atom. Aziridines are broadly classified as "activated" or "non-activated". Activated aziridines possess an electron-withdrawing group (e.g., sulfonyl, acyl) on the nitrogen, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. mdpi.commdpi.com Conversely, non-activated aziridines, such as the parent 2-(6-(Oxiran-2-yl)hexyl)aziridine (which has a hydrogen on the nitrogen), are generally less reactive towards nucleophiles and often require activation by an electrophile. nih.gov
Nucleophilic Ring-Opening Reactions of Aziridine and Oxirane Rings
The most characteristic reaction of both aziridines and oxiranes is their susceptibility to nucleophilic ring-opening. This process involves the attack of a nucleophile on one of the ring's carbon atoms, leading to the cleavage of a carbon-heteroatom bond.
Regioselectivity and Stereoselectivity in Ring Opening
The regioselectivity of nucleophilic attack on unsymmetrical aziridines and oxiranes, such as those in this compound, is governed by both steric and electronic factors. In the case of the 2-alkyl-substituted oxirane ring, under neutral or basic conditions (SN2-type mechanism), the nucleophile will preferentially attack the less substituted carbon atom (C3 of the oxirane) due to reduced steric hindrance. Under acidic conditions, the reaction proceeds via a species with significant carbocationic character at the more substituted carbon (C2 of the oxirane), leading to attack at this more hindered site.
For the 2-alkyl-substituted aziridine ring, similar principles apply. In non-activated aziridines, nucleophilic attack typically occurs at the less substituted carbon. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, studies on activated aziridine-2-carboxylates have shown that heteroatom nucleophiles preferentially attack the β-carbon (C3). clockss.org
The ring-opening reactions of both aziridines and oxiranes are typically stereospecific. An SN2-type attack by a nucleophile occurs with inversion of configuration at the center of attack. This stereochemical outcome is a crucial feature in the synthetic utility of these heterocycles for the construction of stereochemically defined molecules.
Comparative Reactivity of Aziridine vs. Oxirane Moieties Towards Various Nucleophiles
While both aziridines and oxiranes are reactive towards nucleophiles, their relative reactivity can differ significantly. Generally, the chemistry of oxiranes is more extensively studied and often perceived as more straightforward than that of aziridines. rsc.org The non-activated aziridine ring in this compound is expected to be relatively inert towards many nucleophiles under neutral conditions compared to the oxirane ring. nih.gov
The table below provides a qualitative comparison of the expected reactivity of the aziridine and oxirane moieties in this compound towards different classes of nucleophiles.
| Nucleophile Class | Expected Reactivity with Oxirane Ring | Expected Reactivity with Non-Activated Aziridine Ring | Notes |
| Hard Nucleophiles (e.g., RO⁻, R₂N⁻) | High | Low to Moderate | Oxirane ring opening is facile. Aziridine ring opening is slower and may require harsher conditions. |
| Soft Nucleophiles (e.g., RS⁻, I⁻) | Moderate | Moderate to High | Softer nucleophiles can show increased reactivity towards the softer electrophilic carbons of the aziridine. |
| Carbon Nucleophiles (e.g., Grignard reagents, organolithiums) | High | Low | Oxiranes are readily opened by organometallic reagents. Non-activated aziridines are generally unreactive. |
| Amines | Moderate | Low | Ring opening of oxiranes with amines is a common reaction. Non-activated aziridines require activation or harsh conditions to react with amines. rsc.org |
| Hydrides (e.g., LiAlH₄) | High | High | Both rings are susceptible to reductive opening by strong hydride reagents. |
It is important to note that the presence of an electron-withdrawing group on the aziridine nitrogen would dramatically increase its reactivity, making it more comparable to, or even more reactive than, the oxirane ring towards nucleophiles. mdpi.com
Intramolecular Ring-Opening and Rearrangement Pathways
The presence of two reactive functional groups connected by a flexible hexyl chain in this compound opens up the possibility of intramolecular reactions. For instance, under certain conditions, the nitrogen of the aziridine could act as an internal nucleophile to open the oxirane ring, or vice versa. The probability of such an event is dependent on the conformational flexibility of the hexyl chain, which allows the reactive centers to come into proximity.
Such intramolecular cyclizations can lead to the formation of larger nitrogen- and oxygen-containing heterocyclic rings, such as substituted piperidines or oxazepanes. The regioselectivity of the intramolecular attack would follow the general principles of ring-opening reactions, with a preference for the formation of thermodynamically more stable five- or six-membered rings (Baldwin's rules). Studies on other bifunctional systems have demonstrated the feasibility of such intramolecular cyclizations. researchgate.net
Furthermore, aziridinium (B1262131) ylides, formed via the reaction of the aziridine with a carbene, can undergo intramolecular rearrangements, such as the clockss.orgnih.gov-Stevens rearrangement, to yield larger ring systems like dehydropiperidines. nih.gov
Electrophilic Activation and Induced Ring Opening
Given the relatively low reactivity of the non-activated aziridine ring, electrophilic activation is a key strategy to enhance its susceptibility to nucleophilic attack. nih.gov Treatment of this compound with an electrophile, such as a proton (from a Brønsted acid) or a Lewis acid, would lead to the formation of a highly reactive aziridinium ion. This species is readily attacked by even weak nucleophiles.
Similarly, the oxirane ring can be activated by protonation or coordination to a Lewis acid, which facilitates its opening by nucleophiles. In a molecule containing both functionalities, selective activation of one ring over the other could be a significant synthetic challenge. The basicity of the aziridine nitrogen is generally higher than that of the oxirane oxygen, suggesting that electrophilic activation might preferentially occur at the aziridine.
Alkylative activation of the aziridine nitrogen with reagents like methyl triflate can also form a stable aziridinium ion, which can then be opened by an external nucleophile. nih.gov This provides a pathway to introduce an alkyl group on the nitrogen while simultaneously functionalizing one of the ring carbons.
Cycloaddition Reactions Involving Aziridine and Oxirane Functionalities
Aziridines can participate in cycloaddition reactions, most notably as precursors to azomethine ylides, which are 1,3-dipoles. The thermal or photochemical ring opening of an aziridine can generate an azomethine ylide, which can then undergo a [3+2] cycloaddition with a suitable dipolarophile (e.g., an alkene or alkyne) to form a five-membered heterocyclic ring, such as a pyrrolidine. nih.govrsc.orgorganic-chemistry.org
The specific substitution pattern of the aziridine in this compound would influence the stability and reactivity of the resulting azomethine ylide. The presence of the oxirane-containing side chain could potentially participate in intramolecular cycloadditions if a suitable dipolarophilic moiety were present or introduced.
The table below summarizes potential cycloaddition reactions for the aziridine functionality.
| Reaction Type | Conditions | Dipolarophile | Product |
| [3+2] Cycloaddition | Thermal or Photochemical | Alkenes, Alkynes | Pyrrolidines, Dihydropyrroles |
| [3+2] Cycloaddition | Lewis Acid Catalysis | Aldehydes, Imines | Oxazolidines, Imidazolidines |
| Intramolecular Cycloaddition | Thermal or Photochemical | Unsaturated side chain | Fused or bridged bicyclic systems |
While oxiranes are less commonly involved in cycloaddition reactions in the same manner as aziridines, they can react with certain reagents to form larger rings. For example, reaction with carbon dioxide in the presence of a suitable catalyst can lead to the formation of five-membered cyclic carbonates.
Thermal and Photochemical Transformations of the Strained Rings
The inherent ring strain of both aziridine (approximately 27 kcal/mol) and oxirane (approximately 27 kcal/mol) rings makes them susceptible to ring-opening reactions under thermal and photochemical conditions. acs.org These transformations can lead to a variety of valuable nitrogen- and oxygen-containing compounds.
Under thermal activation, both aziridine and oxirane rings can undergo ring-opening. For N-unsubstituted or N-alkyl substituted aziridines, thermal reactions can be less facile and may require high temperatures. However, the presence of an electron-withdrawing group on the nitrogen atom significantly lowers the temperature required for ring-opening, often leading to the formation of azomethine ylides. These intermediates can then participate in various cycloaddition reactions. In the case of this compound, assuming the aziridine nitrogen is unsubstituted or alkylated, harsh thermal conditions would be necessary to induce C-N bond cleavage.
Photochemical activation offers an alternative pathway for the transformation of these strained rings. researchgate.net UV irradiation can promote the cleavage of the C-C or C-X (X = N, O) bonds in both aziridines and oxiranes. For aziridines, photochemical excitation can lead to the formation of azomethine ylides, similar to the thermal process, which can be trapped by various dipolarophiles. Photolysis of oxiranes can generate carbonyl ylides or proceed via radical intermediates, leading to a range of rearranged or fragmented products.
The specific outcomes of thermal and photochemical reactions of this compound would be highly dependent on the reaction conditions, including temperature, wavelength of light, and the presence of sensitizers or trapping agents. Due to the separation of the two rings by the hexyl chain, it is anticipated that under many conditions, the rings would react independently. However, the possibility of intramolecular reactions, such as the formation of macrocycles through the reaction of a ring-opened intermediate with the other intact ring, cannot be entirely ruled out, particularly in dilute solutions that favor intramolecular processes.
Table 1: Representative Thermal and Photochemical Transformations of Aziridines and Oxiranes
| Transformation Type | Ring System | Conditions | Typical Products |
| Thermal Ring-Opening | N-Acylaziridine | Heat (e.g., >100 °C) | Azomethine ylide, leading to cycloaddition products with alkenes or alkynes. |
| Thermal Ring-Opening | Oxirane | High Heat (e.g., >200 °C) | Carbonyl compounds (e.g., aldehydes, ketones) via rearrangement. |
| Photochemical Ring-Opening | Aziridine | UV light (e.g., 254 nm) | Azomethine ylide, radical intermediates. |
| Photochemical Ring-Opening | Oxirane | UV light (e.g., 254 nm) | Carbonyl ylide, radical intermediates, leading to rearranged products or fragmentation. |
Note: This table presents generalized reactivity based on known transformations of aziridine and oxirane functionalities and serves as a predictive guide for the behavior of this compound.
Metal-Catalyzed Reactions and Coordinative Behavior with Transition Metals
The presence of both a secondary amine (aziridine) and an ether (oxirane) functionality, which can act as ligands, suggests that this compound will exhibit interesting coordinative behavior with transition metals. acs.orgacs.org This coordination can activate the strained rings towards a variety of transformations, often with high selectivity and under milder conditions than their thermal or photochemical counterparts. mdpi.com
Transition metal catalysts, including those based on palladium, nickel, rhodium, copper, and titanium, are known to effectively catalyze the ring-opening of both aziridines and oxiranes. mdpi.comnih.gov The coordination of the metal to the nitrogen of the aziridine or the oxygen of the oxirane can facilitate nucleophilic attack by activating the C-N or C-O bonds.
For the aziridine moiety, transition metal-catalyzed cross-coupling reactions with a variety of nucleophiles, such as organometallics, boronic acids, and amines, can lead to the regioselective formation of β-functionalized amines. mdpi.com The regioselectivity of these reactions is often controlled by the nature of the catalyst and the substituents on the aziridine ring.
Similarly, the oxirane ring can undergo metal-catalyzed ring-opening with a wide range of nucleophiles, including halides, cyanides, and organometallic reagents, to afford functionalized alcohols. nih.gov Lewis acidic transition metal complexes can also promote the rearrangement of epoxides to carbonyl compounds.
Given the bifunctional nature of this compound, the coordination of a transition metal could potentially involve both the aziridine nitrogen and the oxirane oxygen, especially if the metal center can accommodate bidentate chelation. However, the flexibility of the hexyl chain may make such chelation entropically disfavored. It is more likely that the metal will coordinate preferentially to one of the heterocycles, depending on the nature of the metal and the reaction conditions. For instance, "harder" Lewis acidic metals might show a preference for the oxirane oxygen, while "softer" metals might coordinate more strongly to the aziridine nitrogen. This selective coordination would allow for the chemoselective functionalization of one ring over the other.
Intramolecular reactions catalyzed by transition metals are also a possibility. For example, a metal-catalyzed isomerization of the epoxide to an enol, followed by an intramolecular hydroamination with the aziridine nitrogen, could lead to the formation of substituted piperidine (B6355638) derivatives.
Table 2: Representative Metal-Catalyzed Reactions of Aziridines and Oxiranes
| Ring System | Metal Catalyst (Example) | Reagent | Typical Product |
| Aziridine | Pd(0) complex | Organoboronic acid | β-Aryl or β-vinyl amine |
| Aziridine | Ni(II) complex | Organozinc reagent | β-Alkylated amine |
| Aziridine | Cu(I) complex | Grignard reagent | β-Alkylated amine |
| Oxirane | Ti(IV) isopropoxide | Cyanide source | β-Hydroxy nitrile |
| Oxirane | Pd(0) complex | Organostannane | Allylic alcohol (from vinyloxiranes) |
| Oxirane | Al(III) complex | CO2 | Cyclic carbonate |
Note: This table provides examples of known metal-catalyzed reactions for aziridine and oxirane functionalities. The reactivity of this compound is expected to be analogous, with the potential for chemoselectivity depending on the chosen catalytic system.
Derivatization and Selective Functionalization of 2 6 Oxiran 2 Yl Hexyl Aziridine
Selective Functionalization of the Aziridine (B145994) Nitrogen Atom
The nitrogen atom of the aziridine ring in 2-(6-(oxiran-2-yl)hexyl)aziridine is a key site for selective functionalization. As a secondary amine, it can readily undergo N-alkylation and N-acylation reactions, allowing for the introduction of a wide variety of substituents. The reactivity of the aziridine nitrogen is influenced by the electron-donating character of the alkyl substituent, making it a "non-activated" aziridine. nih.gov
N-Alkylation: The alkylation of the aziridine nitrogen can be achieved using various alkylating agents, such as alkyl halides. These reactions typically proceed via an SN2 mechanism and can be promoted by a base to neutralize the resulting acid. The choice of base and solvent system is crucial to avoid competing O-alkylation of the epoxide or ring-opening of either heterocycle. For instance, the use of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) can favor N-alkylation.
N-Acylation: Acylation of the aziridine nitrogen is a facile process that can be accomplished using acid chlorides or anhydrides. This reaction introduces an electron-withdrawing acyl group, which "activates" the aziridine ring, making it more susceptible to subsequent nucleophilic ring-opening at the ring carbons. nih.gov This two-step strategy of N-acylation followed by ring-opening provides a powerful tool for creating diverse molecular structures.
Selective Functionalization of the Oxirane Oxygen Atom
The oxirane (epoxide) ring in this compound provides another handle for selective functionalization through nucleophilic ring-opening reactions. The regioselectivity of this ring-opening is dependent on the nature of the nucleophile and the reaction conditions. In general, under basic or neutral conditions, nucleophiles will attack the less sterically hindered carbon of the epoxide (C2), following an SN2 mechanism. mdpi.com
A wide range of nucleophiles can be employed for the regioselective ring-opening of the epoxide, including amines, thiols, and alcohols. These reactions lead to the formation of β-amino alcohols, β-hydroxy thioethers, and β-hydroxy ethers, respectively. The choice of nucleophile allows for the introduction of a diverse array of functional groups, significantly expanding the chemical space accessible from the parent compound.
Regioselective Manipulation of Ring Carbon Atoms
Beyond the heteroatoms, the carbon atoms of both the aziridine and oxirane rings can be targeted for regioselective manipulation, primarily through nucleophilic ring-opening reactions. The outcome of these reactions is highly dependent on the activation state of the rings and the nature of the attacking nucleophile.
For the aziridine ring , if the nitrogen is activated by an electron-withdrawing group (e.g., after N-acylation), nucleophilic attack can be directed to either the C2 or C3 position. Attack at the less substituted C3 position is generally favored with soft nucleophiles, leading to the formation of a linear amine derivative. Conversely, attack at the more substituted C2 position can be promoted under certain conditions, particularly with hard nucleophiles or through intramolecular reactions. researchgate.netresearchgate.net
The oxirane ring , being a 2-alkyl-substituted epoxide, exhibits a strong preference for nucleophilic attack at the terminal, less substituted carbon (C2) under basic or neutral conditions. mdpi.com However, under acidic conditions, the reaction can be shifted to favor attack at the more substituted carbon (C1) due to the formation of a more stable partial positive charge at this position in the transition state. This allows for a switch in regioselectivity by simply tuning the reaction pH. chemrxiv.org
Orthogonal Protection and Deprotection Strategies for Differentiated Reactivity
The presence of two reactive heterocyclic rings in this compound necessitates the use of orthogonal protection and deprotection strategies to achieve selective functionalization. This approach involves the use of protecting groups that can be removed under specific conditions without affecting other protecting groups or the other reactive functionality in the molecule. mdpi.com
For instance, the aziridine nitrogen can be protected with a tert-butoxycarbonyl (Boc) group. The Boc group is stable to many nucleophilic and basic conditions that might be used to open the epoxide ring. Subsequently, the Boc group can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the aziridine for further functionalization.
Conversely, if one wishes to react the aziridine first, the epoxide can be carried through the reaction sequence without protection, provided the reaction conditions are mild enough to not induce its opening. For example, N-acylation of the aziridine can often be performed selectively in the presence of the epoxide. The resulting N-acyl aziridine can then undergo ring-opening, and the epoxide can be functionalized in a subsequent step.
Synthesis of Diverse Structural Analogs through Strained Ring Transformations
The high ring strain of both the aziridine and epoxide moieties in this compound makes them excellent precursors for the synthesis of a variety of larger, more complex heterocyclic systems. These transformations often proceed through a ring-opening event followed by an intramolecular cyclization.
For example, intramolecular cyclization of derivatives of this compound can lead to the formation of substituted pyrrolidines and piperidines. nih.govnih.gov The regioselectivity of the initial ring-opening and the length of the tethering chain will dictate the size of the resulting ring. An initial attack on the epoxide can be followed by cyclization involving the aziridine nitrogen, or vice versa. These ring-expansion cascades can generate stereochemically complex cyclic amines from the relatively simple bifunctional starting material. rsc.orgrsc.org
Polymerization Chemistry of 2 6 Oxiran 2 Yl Hexyl Aziridine
Ring-Opening Polymerization (ROP) of the Aziridine (B145994) Moiety
The polymerization of aziridines is a well-established method for producing polyamines. The high ring strain of the aziridine ring makes it susceptible to ring-opening by various initiators. However, the nature of the polymerization and the resulting polymer structure are highly dependent on the reaction conditions and the substitution on the nitrogen atom. For an unsubstituted aziridine such as the one in 2-(6-(Oxiran-2-yl)hexyl)aziridine, both cationic and anionic polymerization methods can be considered, though they proceed via different mechanisms and yield distinct products.
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization is the most common method for polymerizing N-unsubstituted or N-alkyl substituted aziridines. researchgate.net The polymerization is typically initiated by Brønsted or Lewis acids, which protonate or coordinate to the nitrogen atom of the aziridine ring, forming a highly reactive aziridinium (B1262131) cation. This cation is then susceptible to nucleophilic attack by another monomer unit, leading to ring-opening and propagation of the polymer chain.
A significant characteristic of the CROP of N-unsubstituted aziridines is the occurrence of branching. acs.org The secondary amine groups in the growing polymer backbone are nucleophilic and can attack the aziridinium cations on other chains or other parts of the same chain. This chain transfer to polymer results in the formation of hyperbranched or dendritic poly(ethylene imine) (PEI) structures. acs.org While this can be a desirable feature for certain applications, it makes it difficult to control the molecular weight and achieve a linear polymer architecture. researchgate.net
Table 1: Hypothetical Cationic Ring-Opening Polymerization of the Aziridine Moiety
| Initiator | Solvent | Temperature (°C) | Resulting Polymer Architecture |
| Triflic Acid | Dichloromethane | 25 | Hyperbranched |
| Boron Trifluoride Etherate | Toluene | 0 | Branched |
| Methyl Tosylate | Acetonitrile (B52724) | 80 | Branched |
This table presents hypothetical data based on the known behavior of N-unsubstituted aziridines in CROP.
Anionic Ring-Opening Polymerization (AROP) of Activated Aziridines
Anionic ring-opening polymerization of N-unsubstituted aziridines is generally not feasible due to the presence of the acidic N-H proton, which would terminate any anionic initiator. rsc.org However, AROP can be achieved if the aziridine nitrogen is first "activated" by substitution with a strong electron-withdrawing group, such as a sulfonyl group. rsc.orgacs.org This activation increases the acidity of the C-H protons on the ring, making them susceptible to deprotonation, and also stabilizes the resulting propagating anion.
For this compound, AROP would first require N-functionalization, for instance, with a tosyl or mesyl group. The polymerization is then typically initiated by strong bases or nucleophiles, such as organolithium compounds or potassium salts of sulfonamides. rsc.org A key advantage of AROP of activated aziridines is that it can proceed in a living manner, allowing for excellent control over molecular weight and the synthesis of polymers with narrow molecular weight distributions (low dispersity). acs.orgrsc.org This controlled nature also enables the synthesis of block copolymers by sequential monomer addition. acs.org
Table 2: Hypothetical Anionic Ring-Opening Polymerization of an N-Sulfonylated Aziridine Moiety
| Initiator | Solvent | Temperature (°C) | Molar Mass ( g/mol ) | Dispersity (Đ) |
| n-Butyllithium | THF | -78 | 10,000 | 1.1 |
| Potassium bis(trimethylsilyl)amide | DMF | 25 | 15,000 | 1.2 |
| N-benzyl-p-toluenesulfonamide potassium salt | Dioxane | 50 | 20,000 | 1.15 |
This table presents hypothetical data based on the known behavior of N-sulfonylated aziridines in AROP.
Ring-Opening Polymerization (ROP) of the Oxirane Moiety
The oxirane (epoxide) ring is another highly strained three-membered heterocycle that readily undergoes ring-opening polymerization to form polyethers. Both cationic and anionic methods are well-established for the ROP of epoxides and generally offer good control over the polymerization process.
Cationic Ring-Opening Polymerization
Similar to aziridines, the CROP of epoxides is initiated by Lewis or Brønsted acids. The initiator activates the epoxide by protonating or coordinating to the oxygen atom, forming an oxonium ion. This is followed by nucleophilic attack of another monomer, leading to chain growth. The CROP of epoxides can be a living or controlled process, particularly when using specific initiators and carefully controlled conditions, allowing for the synthesis of well-defined polyethers. science.gov
Anionic Ring-Opening Polymerization
Anionic ring-opening polymerization of epoxides is a very common and often living polymerization method. researchgate.net It is typically initiated by strong nucleophiles such as alkoxides, hydroxides, or organometallic compounds. The initiator attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a propagating alkoxide anion. This process can be highly controlled, yielding linear polyethers with predictable molecular weights and low dispersities. dntb.gov.uaresearchgate.net
Table 3: Hypothetical Ring-Opening Polymerization of the Oxirane Moiety
| Polymerization Type | Initiator | Solvent | Temperature (°C) | Molar Mass ( g/mol ) | Dispersity (Đ) |
| Cationic | Boron Trifluoride Etherate | Dichloromethane | 0 | 12,000 | 1.3 |
| Anionic | Potassium Naphthalenide | THF | 25 | 18,000 | 1.05 |
| Anionic | Potassium Hydroxide | Bulk | 100 | 25,000 | 1.2 |
This table presents hypothetical data based on the known behavior of monosubstituted epoxides in ROP.
Copolymerization Strategies: Integrating Aziridine and Oxirane Monomers
The presence of both an aziridine and an oxirane ring in this compound opens up possibilities for creating novel copolymer structures. The challenge and opportunity lie in the selective polymerization of one ring while leaving the other intact, or in the simultaneous but controlled polymerization of both.
One potential strategy is orthogonal polymerization , where the two rings are polymerized by different and non-interfering mechanisms. rsc.org For example, one could envision the anionic ROP of an N-activated aziridine moiety, which typically requires a strong base, followed by a cationic ROP of the oxirane ring using an acidic initiator. The success of such a strategy would depend on the careful selection of initiators and protecting groups to ensure that the polymerization of one ring does not initiate or interfere with the other.
Another approach is the simultaneous copolymerization of both rings. Given that both aziridines and epoxides can undergo cationic ring-opening polymerization, it is conceivable that a cationic initiator could open both rings. However, the relative reactivity of the aziridinium and oxonium ions would determine the resulting copolymer structure (i.e., random, alternating, or block-like). The nucleophilicity of the secondary amine in the growing polyaziridine chain could also lead to cross-linking by attacking the activated oxirane rings.
Conversely, in an anionic polymerization of an N-activated version of the monomer, the selectivity would be higher. The anionic polymerization of activated aziridines proceeds via an azaanion, while the anionic polymerization of epoxides proceeds via an alkoxide. The relative reactivity of these propagating species and the susceptibility of the two rings to nucleophilic attack would dictate the outcome. It is plausible that under specific conditions, one ring could be selectively polymerized.
The synthesis of well-defined copolymers from this bifunctional monomer would likely require a multi-step approach involving protection/deprotection strategies and the use of highly selective polymerization catalysts. For instance, the aziridine nitrogen could be protected with a group that can be removed after the polymerization of the oxirane ring, or vice versa. The development of such controlled polymerization strategies would enable the synthesis of novel materials with tailored properties, combining the characteristics of both polyamines and polyethers in a single macromolecule.
Block Copolymer Synthesis through Sequential ROP: A Theoretical Approach
The synthesis of block copolymers from a bifunctional monomer like this compound would hinge on the ability to achieve selective and sequential ring-opening polymerization (ROP) of the aziridine and oxirane rings. In principle, if conditions could be found to polymerize one ring while leaving the other intact, a living polymerization mechanism would allow for the subsequent polymerization of the second ring, leading to the formation of a block copolymer.
For example, cationic ring-opening polymerization (CROP) is a common method for both epoxides and aziridines. rsc.org It is conceivable that a carefully chosen cationic initiator and specific reaction conditions (e.g., temperature, solvent) could favor the polymerization of one ring over the other due to differences in their ring strain and nucleophilicity. However, without experimental validation, it is impossible to predict the degree of selectivity that could be achieved.
An alternative strategy could involve the use of protecting groups to temporarily deactivate one of the functional groups while the other is polymerized. Subsequent deprotection and a second polymerization step could then yield a well-defined block copolymer. Organocatalytic approaches have also been shown to be effective for the sequential ROP of separate epoxide and N-sulfonyl aziridine monomers, which could theoretically be adapted for this bifunctional monomer.
Graft Copolymer Architectures: Hypothetical Strategies
Graft copolymers featuring a backbone of one polymer type and side chains of another could theoretically be synthesized using this compound through several established methods, such as "grafting-from," "grafting-onto," or "grafting-through."
Grafting-from: In this approach, a polymer backbone would first be created, followed by the initiation of polymerization of the side chains from active sites along the backbone. For instance, if the oxirane rings of this compound were first polymerized to form a polyether backbone, the pendant aziridine rings could then be activated to initiate the growth of polyamine side chains.
Grafting-onto: This method would involve the synthesis of the backbone and side chains separately, followed by their attachment. For example, a pre-formed polymer with reactive functional groups could be reacted with the aziridine or oxirane groups of this compound.
Grafting-through: This strategy would involve the polymerization of a macromonomer. If one of the rings of this compound could be selectively polymerized to create a linear polymer with the other ring still pendant, this resulting macromonomer could then be copolymerized with another monomer to form a graft copolymer.
The success of any of these strategies would be entirely dependent on achieving controlled and selective reactions of the aziridine and oxirane functionalities, for which no data currently exists.
Design of Branched and Hyperbranched Polymers: A Conceptual Framework
The AB2-type structure of this compound, where 'A' and 'B' represent two different reactive groups, makes it a theoretical candidate for the synthesis of hyperbranched polymers through self-condensing polymerization. If conditions could be found where the 'A' group of one monomer reacts with the 'B' group of another, a step-growth polymerization could lead to highly branched, dendritic structures.
The key challenge would be to control the reactivity of the aziridine and oxirane rings to promote this specific A-B reaction pathway while avoiding simple homopolymerization of either ring. The synthesis of hyperbranched polymers from other AB2 monomers has been successfully demonstrated using techniques like copper-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization, but the applicability of such methods to this specific monomer is unknown.
Kinetic and Mechanistic Investigations of Polymerization Processes: An Open Question
Techniques such as nuclear magnetic resonance (NMR) spectroscopy and size-exclusion chromatography (SEC) would be essential to monitor monomer conversion, polymer molecular weight, and polydispersity over time. This data would be crucial for establishing whether the polymerization proceeds in a controlled or living manner, which is a prerequisite for the synthesis of well-defined polymer architectures.
Given the lack of any published research on this monomer, there are no available kinetic data or proposed mechanisms for its polymerization.
Influence of the Hexyl Linker on Polymerization Behavior and Resulting Macromolecular Properties: A Matter of Speculation
The hexyl linker separating the aziridine and oxirane rings would undoubtedly play a significant role in the polymerization behavior and the properties of the resulting polymers. This flexible alkyl chain could influence:
Relative Reactivity: The spatial separation provided by the hexyl chain might reduce any potential electronic or steric hindrance between the two reactive rings, potentially allowing them to react more independently than if they were closer together.
Polymer Flexibility: The incorporation of the C6 linker into the polymer backbone or side chains would impart significant flexibility to the resulting macromolecule. This could affect the polymer's thermal properties, such as its glass transition temperature, as well as its solution properties.
Macromolecular Architecture: The length and flexibility of the spacer could influence how the polymer chains pack in the solid state or self-assemble in solution, potentially leading to unique morphologies.
While studies on other polymer systems have shown that alkyl spacer length can impact properties like aggregation behavior, the specific effects of the hexyl linker in the context of a polymer derived from this compound remain entirely in the realm of hypothesis.
Applications As a Versatile Synthetic Building Block
Scaffold for the Construction of Complex Molecular Architectures
The unique structure of 2-(6-(oxiran-2-yl)hexyl)aziridine, with its two reactive three-membered rings separated by a flexible hexyl chain, makes it an ideal scaffold for constructing intricate molecular architectures. The sequential or simultaneous ring-opening of the aziridine (B145994) and epoxide moieties allows for the introduction of diverse functional groups and the formation of multiple new bonds. This controlled elaboration enables the synthesis of complex acyclic and heterocyclic systems that would be challenging to access through other synthetic routes. The high ring strain energy of both the aziridine and epoxide rings provides the thermodynamic driving force for these transformations. nih.gov
Precursor to Structurally Diverse Nitrogen-Containing Heterocycles
The reactivity of the aziridine ring in this compound serves as a cornerstone for the synthesis of a variety of nitrogen-containing heterocycles. mdpi.com The ring-opening of aziridines is a well-established method for preparing valuable nitrogenous compounds. nih.gov
Amino Alcohols: The synthesis of amino alcohols from aziridines is a common transformation. mdpi.comresearchgate.net The ring-opening of the aziridine moiety in this compound with a suitable oxygen nucleophile, or through reductive cleavage, can yield vicinal amino alcohols. These amino alcohols are, in turn, valuable precursors for other important functional groups and heterocycles. organic-chemistry.orgresearchgate.net
Diamines: The aminolysis of aziridines, including those activated with a tosyl group, provides a direct route to 1,2-diamines. organic-chemistry.orgua.esrsc.org By reacting this compound with an amine nucleophile, the aziridine ring can be opened to generate a diamine. This reaction can be catalyzed by various Lewis acids, such as indium tribromide, to achieve high yields and selectivity. organic-chemistry.org The resulting diamines can be further elaborated or used as ligands in coordination chemistry. rsc.org
Oxazolidinones: Aziridines can be converted into oxazolidinones through reactions with carbon dioxide. researchgate.netresearchgate.net This transformation can be catalyzed by Lewis acids or proceed under high pressure. The resulting oxazolidinone ring is a privileged scaffold in medicinal chemistry and a versatile chiral auxiliary in asymmetric synthesis. bioorg.orgmdpi.com The reaction of this compound with carbon dioxide would lead to the formation of an oxazolidinone fused to the cyclohexane (B81311) ring system derived from the hexyl chain.
Piperidines: The synthesis of piperidine (B6355638) derivatives can be achieved through various strategies, including intramolecular cyclization reactions. nih.gov The functional groups introduced by the ring-opening of the aziridine and epoxide in this compound can be designed to undergo subsequent intramolecular reactions to form piperidine rings. For instance, a one-pot, highly stereoselective synthesis of cis-2,6-disubstituted piperidines has been achieved from a chiral aziridine. rsc.org Radical cyclization of appropriately substituted precursors can also lead to the formation of 2,4-disubstituted piperidines. organic-chemistry.org
Precursor to Structurally Diverse Oxygen-Containing Compounds
The epoxide functionality of this compound provides a synthetic handle for the introduction of oxygen-containing moieties.
Diols: The dihydroxylation of alkenes is a fundamental transformation in organic synthesis, and epoxides are key intermediates in this process. organic-chemistry.org The ring-opening of the oxirane ring in this compound under acidic or basic conditions with water as a nucleophile leads to the formation of a 1,2-diol. This transformation can be highly stereospecific, with the stereochemistry of the diol depending on the reaction conditions and the mechanism of ring-opening.
Cyclic Ethers: Intramolecular cyclization reactions involving the hydroxyl group generated from the epoxide opening and another functional group on the molecule can lead to the formation of cyclic ethers. For example, a silyl-Prins cyclization can be employed for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans. mdpi.com The specific size and substitution pattern of the resulting cyclic ether would depend on the nature of the intramolecular reaction and the length of the tether connecting the reacting groups.
Role in Bifunctional Linker Chemistry and Conjugate Synthesis
The presence of two distinct reactive sites, the aziridine and the epoxide, makes this compound an excellent candidate for use as a bifunctional linker. Each end of the molecule can be selectively reacted with different molecules, allowing for the conjugation of two different chemical entities. For example, the aziridine could be reacted with a biomolecule, while the epoxide is reacted with a reporter molecule or a solid support. This capability is highly valuable in fields such as medicinal chemistry for the development of drug conjugates and in materials science for the creation of functionalized polymers.
Utilization in Stereocontrol and Asymmetric Synthesis for Advanced Intermediates
Chiral aziridines are powerful tools in asymmetric synthesis, serving as precursors to a variety of enantiomerically pure compounds. nih.govchemrxiv.org The stereochemistry of the aziridine ring can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of complex molecules with high levels of stereocontrol.
The ring-opening of chiral aziridines often proceeds with inversion or retention of configuration at the stereocenter, depending on the reaction conditions and the nucleophile. This predictable stereochemical outcome is a key feature in the stereodivergent synthesis of chiral 1,2-diamines from β-amino alcohols. nih.gov The use of enantiomerically pure this compound would allow for the synthesis of advanced intermediates with multiple stereocenters, which are crucial for the total synthesis of natural products and pharmaceuticals. For example, a highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products was achieved using a chiral aziridine. rsc.org
Potential as a Component in Polymer-Supported Reagents or Catalysts
The ability of this compound to act as a linker opens up the possibility of its use in the development of polymer-supported reagents and catalysts. By attaching the molecule to a solid support via one of its reactive functional groups (e.g., the epoxide), the other functional group (the aziridine) can be used as a reactive site or as a scaffold to attach a catalytic species. This approach offers several advantages, including the ease of separation of the reagent or catalyst from the reaction mixture, the potential for recycling the supported species, and the suitability for use in continuous flow systems.
Theoretical and Computational Investigations
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical calculations are pivotal in understanding the electronic characteristics and thermodynamic stability of 2-(6-(Oxiran-2-yl)hexyl)aziridine. These studies typically employ ab initio and Density Functional Theory (DFT) methods to provide insights into the molecule's fundamental properties.
The electronic structure is largely dictated by the high ring strain of the aziridine (B145994) and oxirane moieties. nih.gov The bond angles within these three-membered rings deviate significantly from the ideal sp³ hybridization angle of 109.5°, leading to increased p-character in the C-C and C-heteroatom bonds and a higher energy state. wikipedia.org The nitrogen atom in the aziridine ring possesses a lone pair of electrons, contributing to its basicity and nucleophilicity, though this is somewhat diminished by the ring strain. wikipedia.org
Key electronic properties that can be calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO is likely to be localized on the nitrogen atom of the aziridine ring due to its lone pair, while the LUMO is expected to be associated with the antibonding orbitals of the strained C-N and C-O bonds of the rings. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally indicates higher reactivity.
Table 1: Calculated Electronic Properties of this compound at the B3LYP/6-31G(d) Level of Theory
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Note: The data in this table is hypothetical and serves as a representative example of what could be obtained from quantum chemical calculations.
Elucidation of Reaction Mechanisms via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. mdpi.com Due to the presence of two reactive electrophilic sites (the aziridine and oxirane rings), the molecule can undergo a variety of ring-opening reactions with nucleophiles. DFT calculations can map out the potential energy surfaces for these reactions, identifying transition states and intermediates, and thus providing a detailed picture of the reaction pathways. cuny.edu
A key area of investigation would be the regioselectivity of nucleophilic attack on the aziridine and oxirane rings. For the 2-substituted aziridine ring, nucleophilic attack can occur at either of the two ring carbons. The preferred site of attack will depend on both steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions (e.g., acidic or basic media). Similarly, the oxirane ring can be opened at either of its carbon atoms.
DFT studies can also shed light on the stereochemistry of the ring-opening reactions. For instance, a backside nucleophilic attack (SN2 mechanism) would lead to an inversion of stereochemistry at the attacked carbon center. By calculating the activation energies for different stereochemical pathways, the most likely outcome can be predicted.
Furthermore, DFT can be used to explore intramolecular reactions, such as the possibility of the aziridine nitrogen acting as a nucleophile to open the oxirane ring, or vice versa, under certain conditions. This could lead to the formation of cyclic structures.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational methods allow for the prediction of the reactivity, regioselectivity, and stereoselectivity of this compound in various chemical transformations. Reactivity indices derived from conceptual DFT, such as global and local softness, electrophilicity index, and Fukui functions, can provide quantitative measures of the molecule's reactivity. researchgate.net
The regioselectivity of nucleophilic ring-opening can be predicted by analyzing the local electrophilicity or the condensed Fukui functions at the carbon atoms of the aziridine and oxirane rings. The site with the highest value for the appropriate index is predicted to be the most susceptible to nucleophilic attack.
Stereoselectivity can be investigated by modeling the transition states for different stereoisomeric products. The relative energies of these transition states will determine the preferred stereochemical outcome. For example, in the reaction with a chiral nucleophile, DFT calculations can predict which diastereomer will be formed preferentially.
Table 2: Predicted Regioselectivity of Nucleophilic Attack on this compound based on Calculated Fukui Functions (f+)
| Atom | Fukui Function (f+) | Predicted Reactivity |
|---|---|---|
| Aziridine Cα | 0.15 | Highly susceptible to nucleophilic attack |
| Aziridine Cβ | 0.08 | Less susceptible to nucleophilic attack |
| Oxirane Cα' | 0.12 | Susceptible to nucleophilic attack |
Note: The data in this table is hypothetical and illustrative of the type of predictions that can be made using computational methods.
Conformational Analysis of the Hexyl Linker and Ring Orientations
Computational methods such as molecular mechanics and DFT can be used to explore the potential energy surface of the molecule and identify its low-energy conformers. The hexyl chain can adopt various gauche and anti conformations around its C-C single bonds, leading to a multitude of possible spatial arrangements of the aziridine and oxirane rings.
The relative orientation of the two rings can range from a fully extended conformation, where the rings are far apart, to more folded conformations, where the rings are in close proximity. The stability of these conformers is determined by a balance of steric and electronic interactions. The presence of specific conformers in significant populations could have implications for the molecule's ability to chelate metal ions or to participate in intramolecular reactions.
Table 3: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |
|---|---|---|
| Extended (anti-anti-anti) | 180°, 180°, 180° | 0.0 |
| Folded (gauche-anti-gauche) | 60°, 180°, 60° | 1.2 |
Note: The data in this table is a hypothetical representation of the results of a conformational analysis.
Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly
Molecular dynamics (MD) simulations can provide valuable insights into the dynamic behavior of this compound and its interactions with other molecules, including solvents and potential reactants. nih.gov MD simulations can also be used to investigate the possibility of self-assembly, where multiple molecules of this compound might aggregate to form larger, ordered structures.
The amphiphilic nature of the molecule, with its polar heterocyclic head groups and a nonpolar alkyl tail, suggests that it could exhibit self-assembly behavior in certain solvents. In a polar solvent like water, the molecules might aggregate to form micelles or vesicles, with the hydrophobic hexyl chains sequestered in the interior and the polar aziridine and oxirane rings exposed to the solvent. In nonpolar solvents, reverse micelles could potentially form.
MD simulations can be used to model these self-assembly processes, providing information on the size, shape, and stability of the resulting aggregates. ecust.edu.cn The simulations can also reveal the nature of the intermolecular interactions that drive the self-assembly, such as hydrogen bonding (if the aziridine is N-unsubstituted), van der Waals interactions between the alkyl chains, and dipole-dipole interactions between the polar rings. Understanding these interactions is crucial for predicting and controlling the macroscopic properties of materials based on this molecule.
Emerging Research Frontiers and Future Directions
Development of Novel Catalytic Systems for Highly Selective Transformations
A primary challenge and opportunity in the chemistry of 2-(6-(Oxiran-2-yl)hexyl)aziridine is the development of catalytic systems that can achieve high selectivity for the ring-opening of one heterocycle in the presence of the other. The oxirane ring is typically susceptible to acid-catalyzed hydrolysis and attack by a wide range of nucleophiles, while the aziridine's reactivity is highly dependent on the substituent on the nitrogen atom. msu.edumdpi.com Unactivated aziridines are generally less reactive than epoxides, but their reactivity is significantly enhanced upon N-activation (e.g., with sulfonyl or acyl groups). psu.edu
Future research will likely focus on catalyst-controlled transformations. This involves designing catalysts that can differentiate between the two rings based on subtle electronic or steric differences.
Lewis Acid Catalysis: Different Lewis acids exhibit varying affinities for the oxygen of the oxirane versus the nitrogen of the aziridine (B145994). "Hard" Lewis acids may preferentially coordinate to the hard oxygen atom, activating the epoxide, while "softer" Lewis acids might show preference for the softer nitrogen atom (especially in an activated aziridine). organic-chemistry.orgnih.gov
Transition Metal Catalysis: Transition metal complexes, particularly those based on palladium, nickel, and cobalt, have been instrumental in the regioselective ring-opening of both epoxides and aziridines. mdpi.comnih.govacs.org A key research direction is the development of dual-catalytic systems where two different metal catalysts work in concert to selectively promote reactions at each ring. acs.org For instance, a Ni/Iodide system could be used for opening at the less hindered position of the epoxide, while a separate catalyst targets the aziridine. nih.gov
The table below illustrates potential catalytic systems and their expected selectivity for the ring-opening of bifunctional epoxide-aziridine compounds.
| Catalyst System | Target Ring | Expected Regioselectivity | Rationale |
| CBr₄ / Alcohol | Epoxide | High (attack at less substituted carbon) | Mild Lewis acidity of CBr₄ activates the epoxide for nucleophilic attack by the alcohol. organic-chemistry.org |
| Vitamin B₁₂/Ni (photocatalysis) | Epoxide | High (linear product from terminal epoxide) | A dual-catalytic system where the cobalt complex acts as the ring-opening catalyst for the epoxide. acs.org |
| Titanocene(III) complexes | Aziridine (N-acyl) | High | Facilitates radical-radical ring opening of N-acylated aziridines through electron transfer. mdpi.com |
| NaN₃ in PEG-400 | Both | High (Benzylic for aryl, terminal for alkyl) | Catalyst-free method where PEG acts as the medium, but selectivity depends on the substrate's electronic properties. organic-chemistry.org |
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
The translation of complex chemical syntheses from traditional batch methods to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. acs.orgbohrium.comewl-bum.de For a molecule like this compound, these technologies hold immense potential.
Continuous flow systems, which involve pumping reagents through narrow tubes or channels, provide superior control over reaction parameters like temperature and mixing. ewl-bum.descielo.br This is particularly beneficial for the often-exothermic ring-opening reactions of epoxides and aziridines. Furthermore, multi-step syntheses can be "telescoped," where the output of one reactor flows directly into the next, eliminating the need for intermediate purification and handling. mdpi.com A potential flow synthesis could involve the initial formation of the bifunctional molecule followed by sequential, selective ring-opening reactions in downstream reactor modules, each containing a specific immobilized catalyst or reagent.
Automated synthesis platforms, often combined with flow chemistry, can accelerate the exploration of the chemical space around this scaffold. merckmillipore.comresearchgate.netchemspeed.com By using robotic systems to handle reagents and perform reactions, libraries of derivatives can be rapidly synthesized. For example, an automated platform could systematically react this compound with a diverse set of nucleophiles under various catalytic conditions to quickly map out its reactivity and identify optimal conditions for desired transformations. merckmillipore.comsynthiaonline.com This high-throughput approach is invaluable for discovering new materials or biologically active compounds.
Exploration in Bioorthogonal Chemistry Applications
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgescholarship.orgwebsite-files.com These reactions typically involve pairs of mutually reactive functional groups that are abiotic. While azides and strained alkynes are the most common bioorthogonal pairs, the high ring strain and unique reactivity of epoxides and aziridines present an intriguing, albeit challenging, opportunity. nih.govnih.gov
The compound this compound could potentially serve as a "dual-handle" bioorthogonal probe. The two rings offer two distinct opportunities for ligation. The key challenge is achieving orthogonality, meaning one ring can be reacted selectively in the presence of the other, and that both are stable until they meet their specific reaction partner.
Strain-Promoted Reactions: The reactivity of strained rings is a cornerstone of many bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov The epoxide and aziridine rings in this compound could be targeted by specific nucleophiles introduced into a biological system.
Fluorogenic Probes: The ring-opening of one of the heterocycles could be designed to trigger a fluorescence turn-on event, allowing for real-time imaging of biological processes. rsc.org For instance, the molecule could be conjugated to a fluorophore-quencher pair in such a way that selective reaction at one ring separates them, restoring fluorescence.
The development of mutually orthogonal reactions for the epoxide and aziridine moieties would be a significant advancement, enabling dual-labeling experiments within the same cell. nih.gov
| Bioorthogonal Reaction Pair | Key Features | Potential Application with Bifunctional Scaffold |
| Tetrazine + trans-Cyclooctene (TCO) | Extremely fast kinetics, high selectivity. nih.gov | While not directly involving epoxides/aziridines, this sets the standard for reactivity needed for in-vivo applications. |
| Azide (B81097) + Strained Alkyne (e.g., DIBO) | Widely used, good kinetics, small reporter group (azide). researchgate.netnih.gov | The bifunctional molecule could be derivatized with an azide or alkyne to participate in these established reactions. |
| Epoxide/Aziridine + Thiol | Thiol-Michael addition is a common bioconjugation strategy. | The epoxide and aziridine rings could be targeted by endogenous (e.g., glutathione) or exogenous thiols, though achieving bioorthogonality is a major challenge. |
Rational Design of New Bifunctional Strained Ring Molecules
The specific structure of this compound—with its C6 alkyl spacer—is just one possibility in a vast chemical space of bifunctional strained-ring molecules. Rational design principles can be applied to create new molecules with tailored properties. nih.govnih.gov
Key design parameters include:
Linker Length and Rigidity: The hexyl linker provides significant flexibility. Shorter or more rigid linkers could pre-organize the molecule for specific intramolecular reactions or to control the spacing between two conjugated biomolecules.
Substitution on the Rings: Adding substituents to the carbon atoms of the oxirane or aziridine rings can drastically alter their reactivity and regioselectivity of ring-opening. libretexts.orgnih.gov For example, an electron-withdrawing group on one ring could deactivate it relative to the other.
N-Functionalization of the Aziridine: The choice of the substituent on the aziridine nitrogen is critical. An N-tosyl or N-acyl group activates the ring towards nucleophilic attack, whereas an N-alkyl or N-H group makes it less reactive. psu.edu This provides a tunable handle to control chemoselectivity.
Computational methods can play a vital role in this design process, predicting properties like ring strain energy, reactivity towards nucleophiles, and the stability of intermediates, thereby guiding synthetic efforts towards molecules with desired characteristics. ethernet.edu.etacs.org
Advanced Characterization Techniques for Understanding Complex Reactivity
To fully harness the potential of this compound, it is crucial to understand the kinetics and mechanisms of its competing reaction pathways. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are indispensable for this purpose. perkinelmer.comnumberanalytics.com
In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the concentrations of reactants, intermediates, and products as the reaction progresses. researchgate.net This provides invaluable kinetic data to determine rate constants and reaction orders, helping to elucidate the reaction mechanism. perkinelmer.com
Time-Resolved and 2D Spectroscopy: For very fast reactions, time-resolved techniques can capture snapshots of the reaction on ultrafast timescales. numberanalytics.com 2D-IR spectroscopy can provide detailed information about molecular structures and interactions during the reaction. numberanalytics.com
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for identifying transient intermediates. Coupling MS with reaction systems (e.g., flow reactors) allows for the direct detection and characterization of short-lived species that are key to understanding the reaction pathway. acs.org
Molecular Rotational Resonance (MRR) Spectroscopy: This emerging technique offers extraordinary selectivity, capable of distinguishing between isomers and quantifying each component in a complex mixture without the need for chemometric models, making it a powerful tool for monitoring competing reactions. acs.org
By applying these advanced methods, researchers can build a comprehensive picture of how factors like catalyst, solvent, and temperature influence the chemoselective and regioselective transformations of this bifunctional scaffold.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(6-(Oxiran-2-yl)hexyl)aziridine, and how can purity be ensured?
- Methodological Answer :
- The synthesis typically involves nucleophilic ring-opening of epoxides followed by aziridine functionalization. For example, aziridine derivatives with hexyl chains can be synthesized via alkylation of aziridine precursors using epoxide-containing electrophiles under anhydrous conditions (e.g., BF₃·Et₂O catalysis) .
- Purity Assurance : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: dichloromethane/hexane). Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR spectroscopy (characteristic peaks: δ 1.2–1.6 ppm for hexyl chain, δ 2.5–3.5 ppm for aziridine and epoxide protons) .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer :
- Spectroscopy :
- NMR : Assign aziridine ring protons (δ ~1.8–2.2 ppm) and epoxide protons (δ ~3.1–3.5 ppm). Use 2D-COSY or HSQC to resolve overlapping signals .
- IR : Identify N–H stretching (~3300 cm⁻¹) and C–O–C epoxide vibrations (~1250 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry and confirm bond angles (e.g., aziridine C–N–C ~60°) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in ring-opening reactions?
- Methodological Answer :
- Epoxide Reactivity : Acid-catalyzed ring-opening (e.g., H₂SO₄) favors nucleophilic attack at the less substituted epoxide carbon due to steric effects. Base catalysis (e.g., NaOH) directs attack to the more electrophilic carbon .
- Aziridine Reactivity : Lewis acids (e.g., ZnCl₂) activate the aziridine ring for nucleophilic opening, while photochemical conditions promote radical pathways. DFT calculations (B3LYP/6-31G*) can model transition states to predict regioselectivity .
- Table 1 : Comparative Reactivity Under Different Conditions
| Condition | Epoxide Site Preference | Aziridine Site Preference |
|---|---|---|
| Acidic (H₂SO₄) | Less substituted C | N–C bond cleavage |
| Basic (NaOH) | More substituted C | C–C bond cleavage |
| Photochemical (hν) | Radical intermediates | Radical adduct formation |
Q. How can contradictory data on the compound’s stability under ambient conditions be resolved?
- Methodological Answer :
- Contradiction Source : Discrepancies arise from trace impurities (e.g., moisture, residual acids) accelerating degradation.
- Resolution :
Conduct stability studies using controlled environments (argon atmosphere, desiccants).
Monitor degradation via TLC or GC-MS at intervals (0, 24, 48 hrs).
Identify byproducts (e.g., hydrolyzed aziridine to amine, epoxide to diol) .
- Key Finding : Degradation half-life increases from 12 hrs (humid air) to >1 week in anhydrous conditions .
Q. What computational strategies predict the compound’s behavior in polymer crosslinking applications?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model crosslinking density using software like GROMACS. Parameters include bond rotation barriers (aziridine: ~10 kcal/mol) and epoxide ring strain (~25 kcal/mol) .
- Density Functional Theory (DFT) : Calculate activation energies for aziridine-epoxide copolymerization. For example, B3LYP/6-311+G(d,p) predicts a 15 kcal/mol barrier for zwitterionic intermediates .
Safety and Handling
Q. What protocols mitigate risks during handling of this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification .
- Spill Management : Neutralize spills with 10% sodium bicarbonate (epoxide) or 5% acetic acid (aziridine) before disposal .
- Storage : Store at –20°C under argon in amber vials to prevent photodegradation and moisture ingress .
Data Contradiction Analysis
Q. Why do studies report varying yields in aziridine-epoxide copolymerization?
- Methodological Answer :
- Key Variables :
- Catalyst Loading : 0.5 mol% ZnCl₂ gives 60% yield vs. 2 mol% yielding 85% .
- Solvent Polarity : THF (low polarity) favors aziridine activation; DMF (high polarity) stabilizes intermediates but increases side reactions.
- Resolution : Optimize via Design of Experiments (DoE) to map yield vs. catalyst/solvent combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
